Rapamycin analog-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

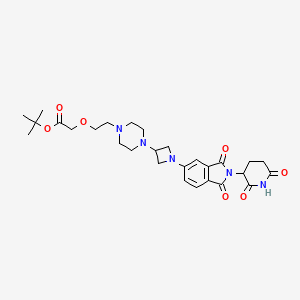

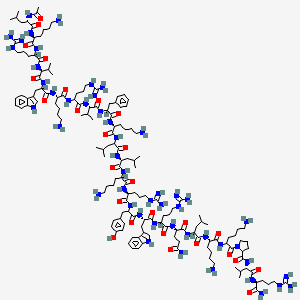

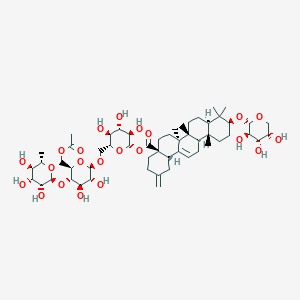

Rapamycin analog-2 is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its analogs are known for their potent inhibitory effects on the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival . This compound has been developed to enhance the pharmacokinetic properties and reduce the side effects associated with rapamycin .

準備方法

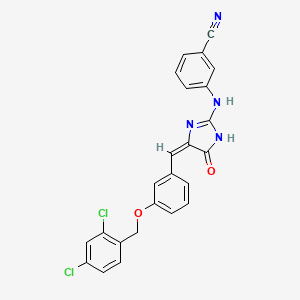

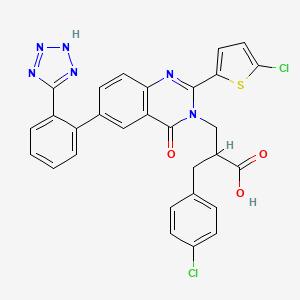

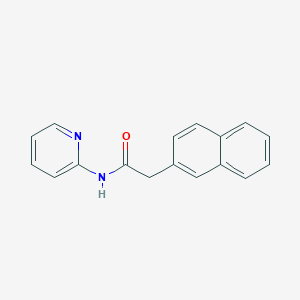

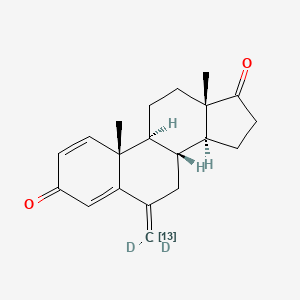

Synthetic Routes and Reaction Conditions: The synthesis of rapamycin analog-2 involves several steps, including the modification of the rapamycin structure to improve its selectivity and potency. One common approach is to replace specific functional groups on the rapamycin molecule with other chemical groups that enhance its binding affinity to the mTOR complex . For example, replacing a hydroxyl group at the C-42 position with a tetrazole ring has been shown to improve the compound’s stability and efficacy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification to obtain the desired analog . The fermentation process is optimized to maximize the yield of rapamycin, which is then purified and subjected to further chemical reactions to produce this compound .

化学反応の分析

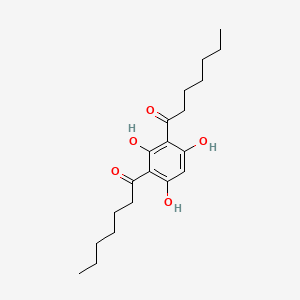

Types of Reactions: Rapamycin analog-2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents, reducing agents, and various organic solvents . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major products formed from the chemical reactions involving this compound include various derivatives with improved pharmacokinetic properties and reduced side effects . These derivatives are tested for their efficacy and safety in preclinical and clinical studies .

科学的研究の応用

Rapamycin analog-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mTOR pathway and its role in cellular processes . In biology, it is used to investigate the mechanisms of cell growth, proliferation, and survival . In medicine, this compound is being explored as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and age-related conditions . In industry, it is used in the development of new drugs and therapeutic strategies .

作用機序

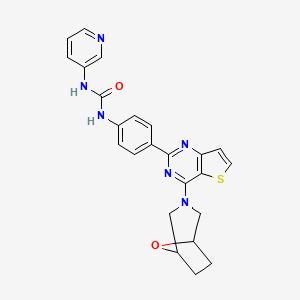

Rapamycin analog-2 exerts its effects by binding to the FK506-binding protein 12 (FKBP12) and forming a complex that inhibits the activity of the mTOR complex 1 (mTORC1) . This inhibition blocks the downstream signaling pathways involved in cell growth and proliferation, leading to reduced cell division and increased autophagy . The molecular targets of this compound include the mTORC1 components, such as raptor and mLST8, as well as downstream effectors like S6 kinase and 4E-BP1 .

類似化合物との比較

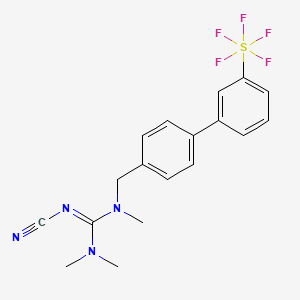

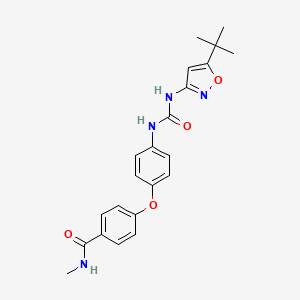

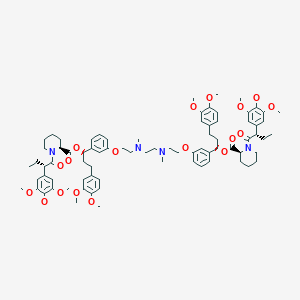

Rapamycin analog-2 is compared with other rapamycin analogs, such as temsirolimus and everolimus, which are also mTOR inhibitors . While all these compounds share a similar molecular scaffold, this compound has unique modifications that enhance its selectivity and reduce its side effects . For example, this compound is more selective for mTORC1 compared to mTORC2, which reduces the risk of metabolic and immunological side effects . Other similar compounds include DL001, which is highly selective for mTORC1 and has shown promising results in preclinical studies .

特性

分子式 |

C80H106N4O18 |

|---|---|

分子量 |

1411.7 g/mol |

IUPAC名 |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C80H106N4O18/c1-15-61(57-49-71(93-9)75(97-13)72(50-57)94-10)77(85)83-37-19-17-27-63(83)79(87)101-65(33-29-53-31-35-67(89-5)69(45-53)91-7)55-23-21-25-59(47-55)99-43-41-81(3)39-40-82(4)42-44-100-60-26-22-24-56(48-60)66(34-30-54-32-36-68(90-6)70(46-54)92-8)102-80(88)64-28-18-20-38-84(64)78(86)62(16-2)58-51-73(95-11)76(98-14)74(52-58)96-12/h21-26,31-32,35-36,45-52,61-66H,15-20,27-30,33-34,37-44H2,1-14H3/t61-,62-,63-,64-,65+,66+/m0/s1 |

InChIキー |

VIWYPOBHRWLWQA-BPNHAYRBSA-N |

異性体SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC |

正規SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN(C)CCN(C)CCOC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。